molecular formula C7H6ClNO B15239682 2-Chloro-1-(pyridin-4-yl)ethan-1-one

2-Chloro-1-(pyridin-4-yl)ethan-1-one

Cat. No.: B15239682
M. Wt: 155.58 g/mol
InChI Key: VUHGMPZRODXPJZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(pyridin-4-yl)ethan-1-one is an α-chloro ketone derivative featuring a pyridine ring substituted at the 4-position. Its molecular formula is C₇H₅ClNO, with a molecular weight of 154.57 g/mol. The chloro substituent at the α-position enhances electrophilicity, making it reactive toward nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

2-chloro-1-pyridin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHGMPZRODXPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(pyridin-4-yl)ethan-1-one typically involves the chlorination of 1-(pyridin-4-yl)ethan-1-one. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is carried out under reflux conditions, where 1-(pyridin-4-yl)ethan-1-one is treated with thionyl chloride to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted ethanones with various functional groups.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-(pyridin-4-yl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the ethanone moiety can undergo redox reactions, modulating the activity of enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

1-(Pyridin-4-yl)ethan-1-one
  • Molecular Formula: C₇H₇NO
  • Key Differences : Lacks the α-chloro group, reducing electrophilicity.
  • Reactivity : Less reactive toward nucleophilic substitution but serves as a precursor for C–H functionalization, as seen in visible-light-mediated arylation reactions .
1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one
  • Molecular Formula: C₈H₈ClNO
  • Key Differences : Additional methyl and chloro substituents on the pyridine ring.

Heterocyclic Ring Modifications

1-(6-Chloropyrazin-2-yl)ethan-1-one
  • Molecular Formula : C₆H₅ClN₂O
  • Key Differences : Pyrazine (diazine) ring replaces pyridine.

Aromatic vs. Aliphatic Substituents

2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one
  • Molecular Formula : C₉H₆ClF₃O
  • Key Differences : Trifluoromethylphenyl group replaces pyridyl.
  • Impact : The electron-withdrawing CF₃ group intensifies the ketone’s electrophilicity, while the aromatic phenyl ring reduces basicity compared to pyridine-containing analogs .
2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one
  • Molecular Formula: C₈H₁₄ClNO
  • Key Differences : Piperidine (saturated aliphatic ring) replaces pyridine.

Functional Group Diversity

1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one
  • Molecular Formula : C₇H₈ClN₃O
  • Key Differences : Chlorocyclopropyl and triazole groups replace pyridyl.
  • Impact : The strained cyclopropane ring may enhance reactivity in ring-opening reactions, while the triazole moiety introduces hydrogen-bonding sites for molecular recognition .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Reactivity
2-Chloro-1-(pyridin-4-yl)ethan-1-one C₇H₅ClNO 154.57 Pyridin-4-yl, α-Cl High electrophilicity, polar solvent affinity
1-(Pyridin-4-yl)ethan-1-one C₇H₇NO 121.14 Pyridin-4-yl Precursor for C–H arylation
1-(6-Chloropyrazin-2-yl)ethan-1-one C₆H₅ClN₂O 156.57 Pyrazin-2-yl, Cl Enhanced hydrogen bonding
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one C₉H₆ClF₃O 222.59 CF₃-phenyl, α-Cl High lipophilicity, strong EW effects
2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one C₈H₁₄ClNO 175.65 Piperidinyl, α-Cl Flexible aliphatic backbone

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-Chloro-1-(pyridin-4-yl)ethan-1-one in laboratory settings?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. A common approach involves reacting pyridine-4-carbaldehyde with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. Purification typically employs recrystallization or column chromatography using solvents like ethyl acetate/hexane mixtures. Reaction optimization should focus on stoichiometry, temperature control (60–80°C), and inert atmosphere to minimize side reactions. Yield discrepancies may arise from incomplete acylation or competing hydrolysis; monitoring via TLC or HPLC is advised .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : The compound is a lachrymator and corrosive solid. Researchers must use PPE (gloves, goggles, lab coat) and work in a fume hood. Storage requires airtight containers in a cool, dry environment away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Safety data sheets (SDS) for analogous chloro-ketones recommend emergency eye irrigation with water for 15 minutes and immediate medical consultation for exposure .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the pyridinyl and chloro-acetyl moieties. Aromatic protons resonate at δ 7.5–8.5 ppm, while the carbonyl carbon appears near δ 195 ppm.
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+^+ at m/z 170.59 (C8_8H7_7ClNO+^+). Fragmentation patterns include loss of Cl (Δ*~35 Da*) and CO (Δ*~28 Da*).
  • FT-IR : Strong carbonyl stretch at ~1680 cm1^{-1} and C-Cl vibration at ~750 cm1^{-1}.
    Purity analysis requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data can be processed using SHELXL for structure refinement. Key steps include:

  • Data Integration : Use SHELXS for phase determination, leveraging Patterson or dual-space methods for initial models.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or via riding models.
  • Validation : Check for R-factor convergence (<5%), residual electron density (<0.5 eÅ3^{-3}), and geometric plausibility (e.g., bond lengths: C-Cl ~1.74 Å, C=O ~1.21 Å).
    SHELXL’s robust handling of twinning and high-resolution data makes it suitable for this compound’s planar pyridinyl group and chloro-ketone geometry .

Q. How to resolve contradictions in reaction yield data during derivative synthesis?

  • Methodological Answer : Yield inconsistencies often stem from:

  • Reaction Conditions : Optimize solvent polarity (e.g., DMF vs. THF) and temperature gradients. Kinetic vs. thermodynamic control may alter product distribution.
  • Catalyst Selection : Screen Lewis acids (e.g., ZnCl2_2) for acylation efficiency.
  • Byproduct Analysis : Use GC-MS or 19^19F NMR (if fluorinated derivatives) to identify competing pathways (e.g., elimination or dimerization).
    Statistical tools like Design of Experiments (DoE) can isolate critical variables. Cross-validate results with independent synthetic routes (e.g., Grignard addition to pyridinyl nitriles) .

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

  • Methodological Answer : Graph-set analysis (as per Etter’s rules) reveals dominant motifs:

  • C=O···H-N Interactions : The carbonyl oxygen may hydrogen-bond with pyridinyl N-H (if protonated) or solvent molecules (e.g., water).
  • Cl···π Contacts : Chlorine can engage in weak interactions with aromatic rings, stabilizing layered packing.
  • Van der Waals Forces : Planar pyridinyl groups often stack with offset π-π interactions (~3.5 Å spacing).
    Synchrotron XRD or computational modeling (DFT) can quantify these interactions, correlating with solubility and stability trends .

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